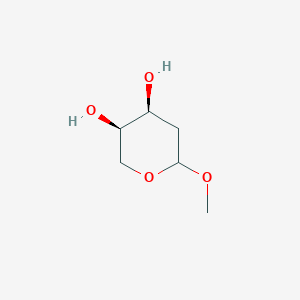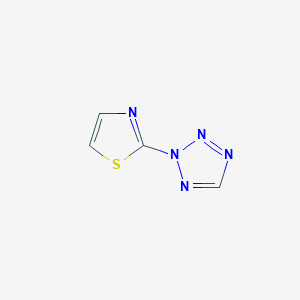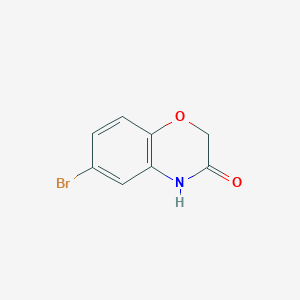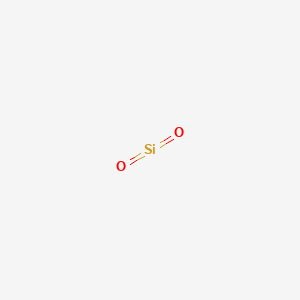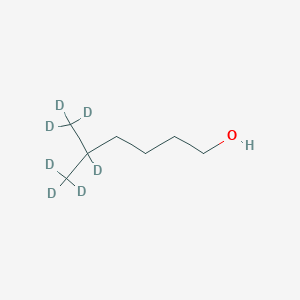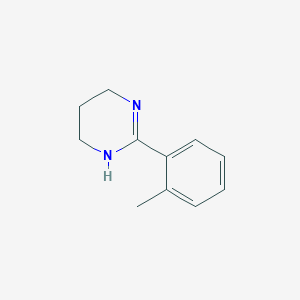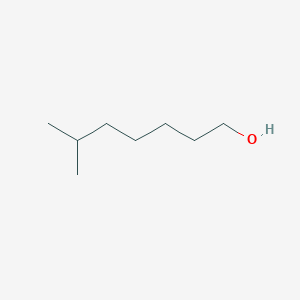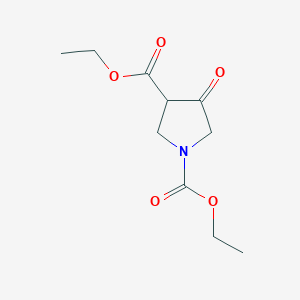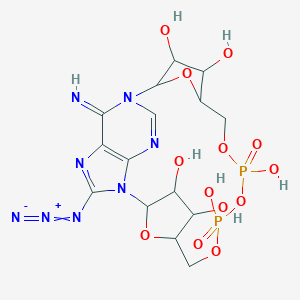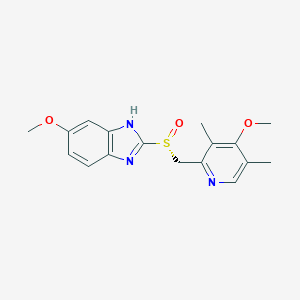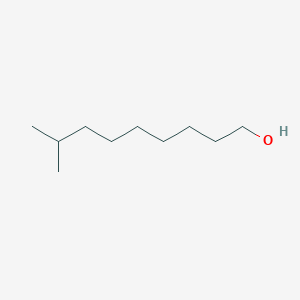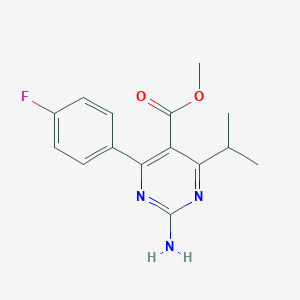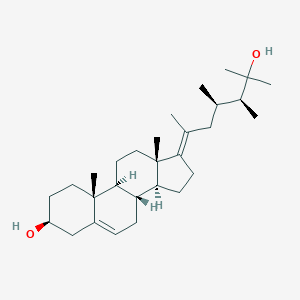
25-Hydroxysarcosterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-Hydroxysarcosterol is a sterol that is produced from the oxidation of cholesterol. This compound is known for its potential therapeutic applications in various fields such as medicine, agriculture, and food industry.
Aplicaciones Científicas De Investigación
25-Hydroxysarcosterol has been extensively studied for its potential therapeutic applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential role in the prevention and treatment of cardiovascular diseases. In the agriculture industry, 25-Hydroxysarcosterol has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In the food industry, this compound has been studied for its potential use as a food additive due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 25-Hydroxysarcosterol is not fully understood. However, it is believed to exert its effects through various pathways such as the inhibition of inflammatory cytokines, the modulation of lipid metabolism, and the activation of antioxidant enzymes. It has also been shown to interact with various receptors such as the peroxisome proliferator-activated receptor (PPAR) and the liver X receptor (LXR).
Efectos Bioquímicos Y Fisiológicos
25-Hydroxysarcosterol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, improve glucose metabolism, and reduce lipid accumulation in the liver. It has also been shown to activate antioxidant enzymes, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 25-Hydroxysarcosterol in lab experiments is its potential therapeutic applications in various fields. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dosing and monitoring are required when using this compound in experiments.
Direcciones Futuras
There are several future directions for research on 25-Hydroxysarcosterol. One area of research is the development of new therapeutic applications for this compound, particularly in the fields of cancer, diabetes, and cardiovascular diseases. Another area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 25-Hydroxysarcosterol can be achieved through several methods. One of the most common methods is the oxidation of cholesterol using various oxidizing agents such as chromium trioxide, potassium permanganate, or sodium hypochlorite. Another method involves the use of enzymes such as cholesterol oxidase or cholesterol esterase. The enzymatic method is preferred in some cases due to its high specificity and efficiency.
Propiedades
Número CAS |
153444-87-2 |
|---|---|
Nombre del producto |
25-Hydroxysarcosterol |
Fórmula molecular |
C29H48O2 |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S,17E)-17-[(4R,5S)-6-hydroxy-4,5,6-trimethylheptan-2-ylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O2/c1-18(20(3)27(4,5)31)16-19(2)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,6)26(23)13-15-29(24,25)7/h8,18,20,22-23,25-26,30-31H,9-17H2,1-7H3/b24-19+/t18-,20+,22+,23+,25+,26+,28+,29-/m1/s1 |
Clave InChI |
KFFSVXGFRJRKRR-NSUZGPIOSA-N |
SMILES isomérico |
C[C@H](C/C(=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C)[C@H](C)C(C)(C)O |
SMILES |
CC(CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C)C(C)C(C)(C)O |
SMILES canónico |
CC(CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C)C(C)C(C)(C)O |
Sinónimos |
23,24-dimethylcholesta-5,17(20)-diene-3,25-diol 25-hydroxysarcosterol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



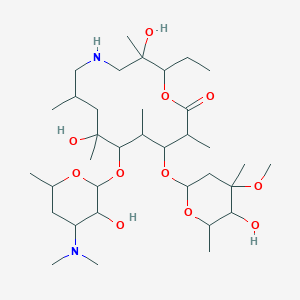
![3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid](/img/structure/B128163.png)
